(R)-(-)-4-Methyl-2-pentanol

Chiral Synthesis Stereochemistry Enantiomeric Excess

(R)-(-)-4-Methyl-2-pentanol (CAS 16404-54-9), also referred to as (2R)-4-methylpentan-2-ol, is a chiral secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol. It is a clear, colorless liquid with a density of 0.802 g/mL at 25°C, a boiling point of 130–132°C, and a flash point of 41°C (105°F).

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 16404-54-9
Cat. No. B091877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-4-Methyl-2-pentanol
CAS16404-54-9
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C)O
InChIInChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
InChIKeyWVYWICLMDOOCFB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-4-Methyl-2-pentanol (CAS 16404-54-9): Chiral Alcohol for Asymmetric Synthesis and Enantioselective Applications


(R)-(-)-4-Methyl-2-pentanol (CAS 16404-54-9), also referred to as (2R)-4-methylpentan-2-ol, is a chiral secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol [1]. It is a clear, colorless liquid with a density of 0.802 g/mL at 25°C, a boiling point of 130–132°C, and a flash point of 41°C (105°F) [2]. This compound is distinguished by its defined (R)-configuration at the C2 stereocenter, which confers specific stereochemical properties essential for applications in asymmetric synthesis, chiral auxiliary development, and the production of enantiomerically pure pharmaceuticals and agrochemicals .

Why Racemic 4-Methyl-2-pentanol or the (S)-Enantiomer Cannot Substitute for (R)-(-)-4-Methyl-2-pentanol in Stereospecific Workflows


The simple substitution of racemic 4-methyl-2-pentanol (CAS 108-11-2) or the opposite (S)-(+)-enantiomer (CAS 14898-80-7) for (R)-(-)-4-methyl-2-pentanol (CAS 16404-54-9) is chemically inadvisable for applications requiring stereochemical control. While these compounds share identical molecular formulas and bulk physical properties, their interactions with chiral environments—such as enzyme active sites, chiral stationary phases in chromatography, or chiral catalysts—are fundamentally divergent [1]. Racemic mixtures introduce unwanted stereochemical complexity, potentially leading to diastereomeric impurities, diminished reaction yields, or the complete failure of an enantioselective process [2]. The (S)-enantiomer, possessing a specific optical rotation of +21° (neat), may serve as the correct starting material for synthesizing the mirror-image of a target chiral molecule but will produce the opposite enantiomer in a given reaction, which is unacceptable when a specific absolute configuration is required for biological activity or regulatory compliance . Therefore, procurement of the specific (R)-enantiomer, verified by its characteristic optical rotation and high enantiomeric excess (ee), is non-negotiable for reproducible stereospecific synthesis and analysis.

Quantitative Differentiation of (R)-(-)-4-Methyl-2-pentanol from Racemate and (S)-Enantiomer: Optical Purity, Chiral Resolution, and Stereochemical Identity


Enantiomeric Excess (ee) and Optical Purity of (R)-(-)-4-Methyl-2-pentanol

Commercial (R)-(-)-4-methyl-2-pentanol is supplied with a verified enantiomeric excess (ee) of 99% (GLC), confirming its high optical purity [1]. In contrast, the racemic mixture (CAS 108-11-2) by definition has an ee of 0%, containing an equimolar mixture of (R)- and (S)-enantiomers. The (S)-enantiomer (CAS 14898-80-7) is also available in high enantiomeric purity (≥99%), but with an opposite optical rotation of +21° (neat) . This quantifies the stereochemical homogeneity of the (R)-enantiomer and serves as a critical specification for procurement in stereoselective applications.

Chiral Synthesis Stereochemistry Enantiomeric Excess

Specific Optical Rotation ([α]D) as a Critical Identity and Quality Metric

The specific optical rotation of (R)-(-)-4-methyl-2-pentanol is -21° ± 0.3° (neat) . This is the defining stereochemical fingerprint for this enantiomer. The (S)-enantiomer exhibits an equal but opposite rotation of +21° (neat) . Racemic 4-methyl-2-pentanol, being an equal mixture of both, has a net specific optical rotation of 0° (or a value close to zero due to trace impurities) . This quantitative difference provides a simple, fast, and direct analytical method for confirming the identity and stereochemical purity of a procured batch, distinguishing it from the wrong enantiomer or a racemized/degraded sample.

Polarimetry Chiral Purity Quality Control

Enzymatic Kinetic Resolution Preference and Biocatalytic Relevance

In enzymatic kinetic resolution studies, racemic 4-methyl-2-pentanol (1) undergoes selective transesterification with lipase B from Candida antarctica (Novozym 435®), achieving excellent enantioselectivities. This process allows for the isolation of the unreacted (R)-(-)-4-methyl-2-pentanol with an enantiomeric excess (ee) of >99%, alongside the corresponding (S)-acetate product [1]. This high enantioselectivity (E > 100) [2] demonstrates a clear, quantifiable preference of the enzyme for one enantiomer, highlighting the distinct behavior of the (R)-enantiomer in a biocatalytic environment. This data is specific to the 4-methyl-2-pentanol scaffold and establishes the (R)-enantiomer as a well-defined component in established biocatalytic pathways.

Biocatalysis Kinetic Resolution Enantioselectivity

Chromatographic Separation (GC) on a Chiral Stationary Phase

The (R)- and (S)-enantiomers of 4-methyl-2-pentanol can be baseline resolved using gas chromatography (GC) with a chiral stationary phase (HYDRODEX γ-DiMOM). Under isothermal conditions at 60°C, the (R)-enantiomer elutes at a specific retention time, distinguishable from the (S)-enantiomer [1][2]. In contrast, achiral GC methods cannot resolve the racemic mixture, yielding a single peak. This method provides a validated, quantitative approach for determining the enantiomeric purity of (R)-(-)-4-methyl-2-pentanol, a crucial quality control metric that is unavailable for the racemic compound.

Chiral Chromatography Analytical Chemistry Enantiomer Separation

Procurement Risk Mitigation: Defined Impurity Profile and Regulatory Standing

Procuring (R)-(-)-4-methyl-2-pentanol from reputable vendors ensures a defined impurity profile, with the primary stereochemical impurity being the (S)-enantiomer at <1% (based on a 99% ee specification) [1]. The racemic mixture inherently contains 50% of the undesired enantiomer, introducing a significant and often unacceptable impurity in stereoselective syntheses. Furthermore, (R)-(-)-4-methyl-2-pentanol is offered with a purity of ≥99% (GC) and includes a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and physical properties . This level of characterization is aligned with the requirements for a regulated starting material, reducing the risk of batch-to-batch variability and ensuring reproducibility.

Procurement Quality Assurance Regulatory Compliance

Primary Application Scenarios for (R)-(-)-4-Methyl-2-pentanol Based on Verifiable Differentiation


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals and Natural Products

This is the core application. Procure (R)-(-)-4-methyl-2-pentanol as a stereochemically pure starting material for the asymmetric synthesis of complex chiral molecules, including pharmaceutical intermediates, where the (R)-configuration is required for biological activity. Its high ee (>99%) and defined optical rotation (-21°) are essential for ensuring the final product meets the required stereochemical specifications, as detailed in the evidence for optical purity and specific rotation [1].

Chiral Reference Standard and Control in Analytical Method Development

Use (R)-(-)-4-methyl-2-pentanol as a certified reference standard for developing and validating chiral chromatographic methods (e.g., GC, HPLC). Its known retention time on a chiral stationary phase (e.g., HYDRODEX γ-DiMOM) and its quantifiable ee allow it to serve as a benchmark for calibrating systems, determining the enantiomeric purity of unknown samples, or identifying the (R)-enantiomer in complex mixtures [2][3].

Substrate or Standard in Biocatalysis and Enzyme Screening Studies

Incorporate (R)-(-)-4-methyl-2-pentanol as a substrate or analytical standard in enzymatic reactions. Its distinct behavior in kinetic resolutions with enzymes like Candida antarctica lipase B (CALB) [4] makes it a valuable tool for characterizing new biocatalysts, studying enzyme enantioselectivity, or developing chemoenzymatic routes to enantiopure compounds.

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Derivatize (R)-(-)-4-methyl-2-pentanol to create novel chiral auxiliaries, resolving agents, or ligands. The compound's defined stereocenter and commercial availability in high enantiopurity provide a reliable foundation for designing and synthesizing custom chiral environments for asymmetric transformations, as inferred from its role as a pivotal building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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